2-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxamide: Scaffold Architecture, Synthesis, and Pharmacological Utility
2-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxamide: Scaffold Architecture, Synthesis, and Pharmacological Utility
Executive Summary
The 2-oxo-1,2,3,4-tetrahydroquinoline-8-carboxamide scaffold represents a highly privileged, three-dimensional pharmacophore in modern medicinal chemistry. Combining the rigid hydrogen-bonding network of a hydrocarbostyril core with the bidentate interaction capacity of an 8-carboxamide group, this structure has emerged as a critical building block for targeted therapeutics. Its primary utility lies in its ability to mimic the nicotinamide moiety of NAD+, making it a potent vector for Poly(ADP-ribose) polymerase (PARP) inhibition, as well as serving as a highly specific hinge-binding motif for kinase targets such as EGFR[1] and ULK1/2[2].
This whitepaper provides an in-depth technical analysis of the scaffold's chemical architecture, synthetic methodologies, and biological target engagement, supported by self-validating experimental protocols designed for drug development professionals.
Chemical Architecture & Pharmacophore Modeling
The structural elegance of 2-oxo-1,2,3,4-tetrahydroquinoline-8-carboxamide lies in its precise spatial arrangement of hydrogen bond donors (HBD) and acceptors (HBA).
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The Lactam Core (2-Oxo-1,2,3,4-tetrahydroquinoline): The saturated C3-C4 bond introduces a critical degree of sp³ character (
) to the otherwise flat quinoline system. This non-planar geometry reduces stacking-induced aggregation, significantly improving aqueous solubility and the overall Drug Metabolism and Pharmacokinetics (DMPK) profile[3]. Furthermore, the cyclic amide (lactam) provides a stable N1-H donor and a C2=O acceptor. -
The 8-Carboxamide Motif: Positioned ortho to the ring nitrogen, the primary carboxamide (-CONH₂) acts as a bidentate interaction vector. In the context of PARP-1, this group perfectly mimics the endogenous nicotinamide substrate, establishing essential hydrogen bonds with the catalytic domain residues Ser904 and Gly863 [4].
Pharmacophore mapping and target engagement vectors of the scaffold.
Synthetic Methodologies
Synthesizing the 2-oxo-1,2,3,4-tetrahydroquinoline-8-carboxamide core requires regioselective construction of the lactam ring while preserving the sterically hindered C8 position. A highly efficient, self-validating route utilizes a palladium-catalyzed Heck coupling followed by reductive cyclization.
Causality in Reagent Selection:
The use of
Synthesis workflow for 2-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxamide.
Biological Target Engagement
The scaffold exhibits broad utility across multiple therapeutic domains due to its structural mimicry of endogenous purines and pyridines[5].
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PARP-1 Inhibition: In homologous recombination-deficient (HRD) cancers, PARP inhibitors induce synthetic lethality. The 8-carboxamide group anchors the molecule deep within the NAD+ binding pocket. The bidentate hydrogen bonding to Ser904 and Gly863 is non-negotiable for low-nanomolar potency[4]. The saturated C3-C4 ring projects outward toward the solvent channel, allowing for the attachment of solubilizing groups (e.g., piperazines) without disrupting the core pharmacophore.
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Kinase Inhibition (ULK1/2 & EGFR): The 3,4-dihydroquinolin-2(1H)-one core serves as an exceptional hinge-binding motif. Recent developments in ULK1/2 inhibitors (e.g., SBP-7501) demonstrate that this scaffold effectively occupies the ATP-binding pocket, modulating autophagic flux in non-small cell lung cancer (NSCLC) models[2].
Quantitative Data: Physicochemical Profiling
The table below summarizes the calculated physicochemical properties of the target scaffold compared to its fully aromatic counterpart and a standard clinical reference core. The increased
| Scaffold Core | MW ( g/mol ) | cLogP | PSA (Ų) | HBD | HBA | |
| 2-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxamide | 190.20 | 0.85 | 72.2 | 0.20 | 3 | 2 |
| 2-Oxo-1,2-dihydroquinoline-8-carboxamide | 188.18 | 1.15 | 72.2 | 0.00 | 3 | 2 |
| Benzimidazole-7-carboxamide (Reference) | 161.16 | 0.60 | 71.8 | 0.00 | 3 | 2 |
Experimental Protocols
Protocol 1: Synthesis of 2-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxamide
This protocol utilizes a self-validating cascade cyclization to ensure high regiochemical fidelity.
-
Heck Coupling & Cyclization:
-
Charge a Schlenk flask with 2-amino-3-bromobenzoic acid (1.0 eq), acrylamide (1.5 eq),
(0.05 eq), and (0.1 eq). -
Suspend in anhydrous DMF (0.2 M) and add triethylamine (3.0 eq).
-
Degas via three freeze-pump-thaw cycles. Heat to 100°C for 12 hours.
-
Validation: LC-MS should indicate the consumption of the bromide and the mass of the cyclized 2-oxo-1,2-dihydroquinoline-8-carboxylic acid intermediate.
-
-
Catalytic Hydrogenation:
-
Dissolve the intermediate in MeOH. Add 10% Pd/C (10% w/w).
-
Stir under an
atmosphere (1 atm) at room temperature for 6 hours. -
Filter through Celite to yield 2-oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid.
-
-
Amidation:
-
Dissolve the saturated acid (1.0 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir for 15 minutes to form the active ester.
-
Add
(5.0 eq) as the ammonia source. Stir at room temperature for 4 hours. -
Validation: Quench with water, extract with EtOAc. The final product should display a characteristic primary amide doublet in
-NMR (DMSO- ) around 7.2 - 7.8 ppm.
-
Protocol 2: PARP-1 FRET Biochemical Assay
A continuous kinetic assay to quantify IC₅₀ via NAD+ consumption.
-
Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl pH 8.0, 50 mM NaCl, 10 mM
, 1 mM DTT). Dilute recombinant human PARP-1 enzyme to 10 nM. -
Compound Pre-Incubation:
-
Dispense 10 µL of the scaffold (serially diluted in DMSO) into a 384-well black microplate.
-
Add 10 µL of the PARP-1 enzyme solution.
-
Causality Step: Incubate for 30 minutes at room temperature. This pre-incubation is critical to allow the 8-carboxamide to displace water molecules and form the bidentate bonds with Ser904/Gly863 prior to substrate competition.
-
-
Reaction Initiation & Readout:
-
Initiate the reaction by adding 10 µL of a substrate mix containing 2.5 µM fluorescent NAD+ analog and 10 µg/mL activated DNA.
-
Monitor the FRET signal (Ex 340 nm / Em 420 nm) continuously for 60 minutes. Calculate the initial velocity (
) and determine the IC₅₀ using a 4-parameter logistic fit.
-
References
1.1 - VulcanChem. 2. 5 - National Institutes of Health (NIH). 3. 4 - ResearchGate. 4.3 - OAE Publishing. 5.2 - ACS Publications.
Sources
- 1. 2-oxo-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-2H-chromene-3-carboxamide (941910-45-8) for sale [vulcanchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. oaepublish.com [oaepublish.com]
- 4. researchgate.net [researchgate.net]
- 5. Biologically Active Quinoline and Quinazoline Alkaloids Part II - PMC [pmc.ncbi.nlm.nih.gov]
